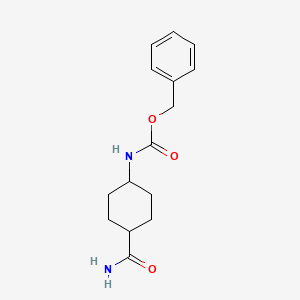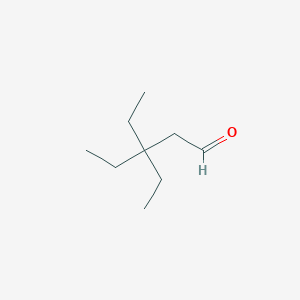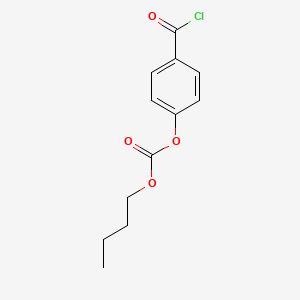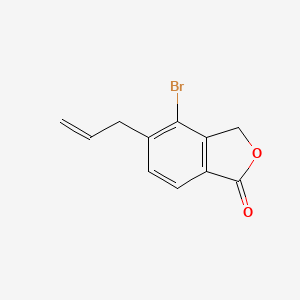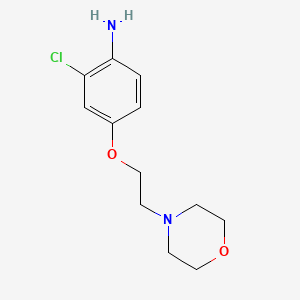![molecular formula C12H10F3NO B8661535 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one](/img/structure/B8661535.png)
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenylamino group, which is further connected to a cyclopent-2-enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one typically involves the reaction of 3-(Trifluoromethyl)aniline with cyclopent-2-enone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopenten-1-one: An enone that is structurally similar but lacks the trifluoromethyl and phenylamino groups.
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group but differ in their overall structure and properties.
Uniqueness
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is unique due to the combination of the trifluoromethyl group and the phenylamino group attached to the cyclopent-2-enone structure.
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)anilino]cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)8-2-1-3-9(6-8)16-10-4-5-11(17)7-10/h1-3,6-7,16H,4-5H2 |
Clé InChI |
DRZMUXUFFUWBEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


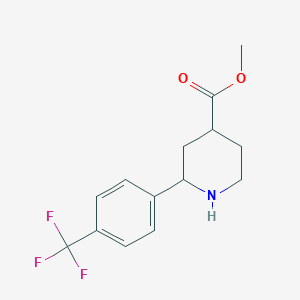
![8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one](/img/structure/B8661471.png)
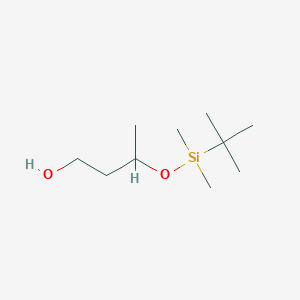
![N-[4-(2-Chloroethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8661491.png)
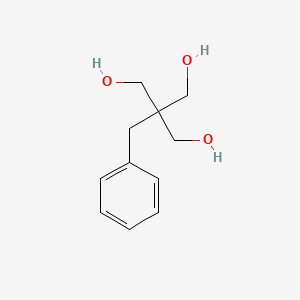
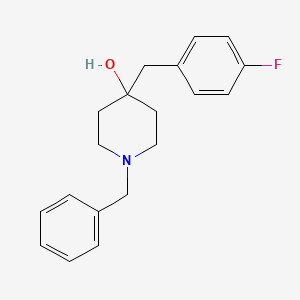
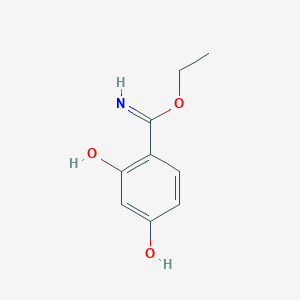
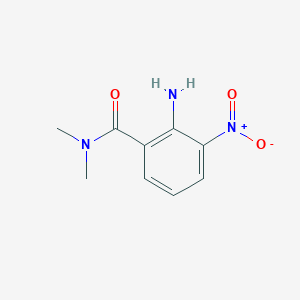
![Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B8661529.png)
